molecular formula C22H21N3O2 B11294620 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B11294620
M. Wt: 359.4 g/mol
InChI Key: SKZSYQHJMOEVFD-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields.

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green catalysts and environmentally friendly solvents is also a consideration in industrial settings to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring. Common reagents for these reactions include halogens, amines, and other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C22H21N3O2/c1-27-19-9-7-18(8-10-19)20-15-21(24-23-20)22(26)25-13-11-17(12-14-25)16-5-3-2-4-6-16/h2-11,15H,12-14H2,1H3,(H,23,24)

InChI Key

SKZSYQHJMOEVFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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